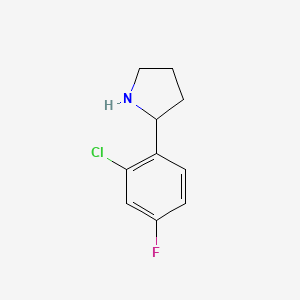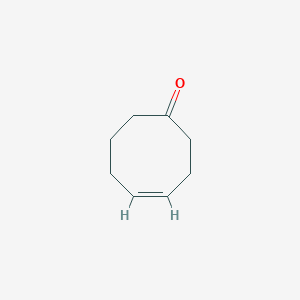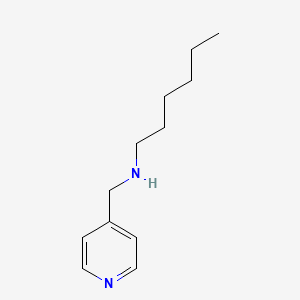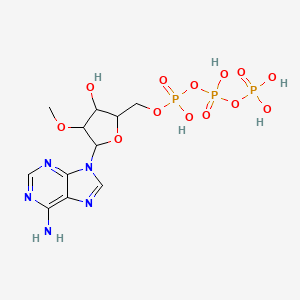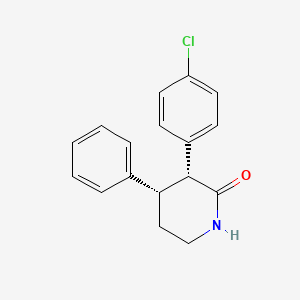
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidinone ring substituted with a 4-chlorophenyl group and a phenyl group
Preparation Methods
The synthesis of 2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and phenylacetic acid.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the piperidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, or antitumor properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) can be compared with other similar compounds, such as:
2-Piperidinone,4-(4-chlorophenyl)-3-phenyl-, trans-(9CI): This isomer differs in the spatial arrangement of the substituents, which can lead to differences in chemical reactivity and biological activity.
2-Piperidinone,3-[(4-chlorophenyl)sulfonylmethyl]-1-(3-hydroxypropyl)-1: This compound has additional functional groups, which can impart different properties and applications.
The uniqueness of 2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H16ClNO |
|---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
(3R,4S)-3-(4-chlorophenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-14-8-6-13(7-9-14)16-15(10-11-19-17(16)20)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,19,20)/t15-,16+/m1/s1 |
InChI Key |
GXMMERGBGMKTND-CVEARBPZSA-N |
Isomeric SMILES |
C1CNC(=O)[C@H]([C@H]1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
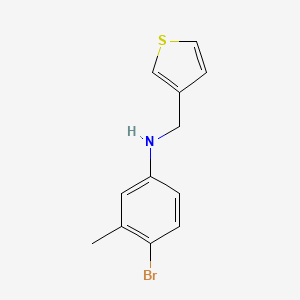
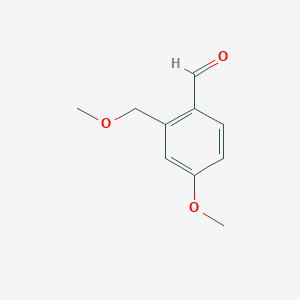
![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)
